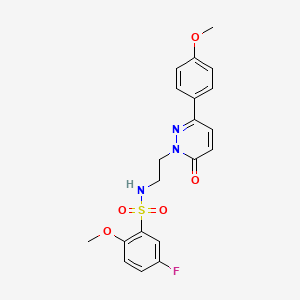
5-fluoro-2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H20FN3O5S and its molecular weight is 433.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Fluoro-2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes:
- A 5-fluoro group which enhances its pharmacological properties.
- A methoxy group that may influence its solubility and bioavailability.
- A benzenesulfonamide moiety, which is often associated with antibacterial activity.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity. In a study involving various cell lines, compounds similar to this compound demonstrated potent inhibition of cell proliferation, particularly against leukemia cells such as L1210, with IC50 values in the nanomolar range .
The antitumor efficacy is believed to stem from the compound's ability to interfere with nucleic acid synthesis. The mechanism involves the intracellular release of active metabolites that inhibit DNA synthesis, leading to apoptosis in cancer cells. Studies utilizing 31P NMR have confirmed the conversion of prodrugs into active nucleotide forms within cells .
Antibacterial and Antifungal Properties
The compound has also shown promise as an antibacterial agent. Its sulfonamide structure is known for its ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism can lead to effective treatment against a variety of bacterial infections .
In agricultural contexts, related compounds have been identified as effective fungicides against various fungal pathogens, including ascomycetes and oomycetes . This suggests a broader application in both medical and agricultural fields.
Case Studies and Research Findings
- Study on Antitumor Activity : A series of experiments conducted on L1210 mouse leukemia cells revealed that the compound inhibited cell growth significantly at low concentrations (IC50 < 10 nM). The addition of thymidine reversed this effect, indicating a specific mechanism targeting nucleotide metabolism .
- Antibacterial Efficacy : In vitro studies demonstrated that 5-fluoro derivatives displayed activity against Gram-positive and Gram-negative bacteria. The effectiveness was quantified using minimum inhibitory concentration (MIC) assays, showing promising results for potential therapeutic applications .
- Fungicidal Properties : Field trials using related compounds indicated substantial fungicidal activity in crops affected by fungal diseases, showcasing the compound's potential utility in agricultural settings .
Data Tables
| Activity Type | Cell Line/Organism | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | L1210 Mouse Leukemia Cells | <10 | Inhibition of DNA synthesis |
| Antibacterial | Various Bacterial Strains | Varies | Inhibition of dihydropteroate synthase |
| Antifungal | Fungal Pathogens | Varies | Disruption of fungal cell wall synthesis |
Propiedades
IUPAC Name |
5-fluoro-2-methoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O5S/c1-28-16-6-3-14(4-7-16)17-8-10-20(25)24(23-17)12-11-22-30(26,27)19-13-15(21)5-9-18(19)29-2/h3-10,13,22H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHAABIFKLNGIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














